Arachidyl palmitoleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

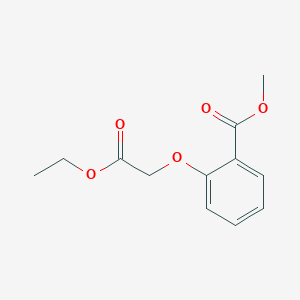

Arachidyl palmitoleate is a compound with the molecular formula C36H70O2 . It is also known by other names such as icosyl (Z)-hexadec-9-enoate, eicosyl 9Z-hexadecenoate, and eicosanyl 9Z-hexadecenoate . It has a molecular weight of 534.9 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a long chain of carbon atoms. The InChI representation of the molecule isInChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14- . Physical and Chemical Properties Analysis

This compound has a molecular weight of 534.9 g/mol and a molecular formula of C36H70O2 . It has a computed XLogP3-AA value of 16.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Mitogenic Properties and Cell Proliferation

Arachidyl palmitoleate has been associated with cell proliferation. A study by Koeberle et al. (2012) found that palmitoleate induces cell proliferation and is specifically incorporated into palmitoleoyl-phosphatidylinositol during de novo phosphatidylinositol biosynthesis, suggesting a role as a mediator in cell proliferation (Koeberle, A., Shindou, H., Harayama, T., & Shimizu, T., 2012).

Fatty Acid Elongation in Brain

Goldberg et al. (1973) demonstrated that microsomal enzyme systems in the mouse brain catalyze the elongation of various fatty acyl-coenzymes, including arachidyl-coenzyme A. This suggests a specific role for this compound in brain lipid metabolism (Goldberg, I., Shechter, I., & Bloch, K., 1973).

Role in Green Algae and Fatty Acid Biosynthesis

Xue et al. (2016) investigated the role of a gene encoding Δ9 fatty acid desaturase in the green alga Myrmecia incisa, which is a source of arachidonic acid. The gene's function is related to the synthesis of monounsaturated fatty acids, such as palmitoleic acid, through the addition of a double bond in palmitic acid, indicating a potential application in understanding fatty acid biosynthesis in algae (Xue, W., Liu, F., Sun, Z., & Zhou, Z., 2016).

Brain and Hippocampus Fatty Acid Composition

Ulmann et al. (2001) explored the composition of long-chain fatty acids in the brain and hippocampus of aged and young rats, finding variations in palmitoleic acid among other fatty acids. This suggests a role for this compound in aging-related changes in brain lipid composition (Ulmann, L., Mimouni, V., Roux, S., Porsolt, R., & Poisson, J., 2001).

Endogenous Cannabinoid Activity

Ben-Shabat et al. (1998) studied the role of various 2-acyl-glycerol esters in the spleen, including this compound, in potentiating the biological activity of endogenous cannabinoids, suggesting its potential role in modulating cannabinoid receptor activities (Ben-Shabat, S., Fride, E., Sheskin, T., Tamiri, T., Rhee, M., Vogel, Z., Bisogno, T., De Petrocellis, L., Di Marzo, V., & Mechoulam, R., 1998).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Arachidyl palmitoleate can be achieved through esterification of arachidyl alcohol and palmitoleic acid.", "Starting Materials": [ "Arachidyl alcohol", "Palmitoleic acid", "Dehydrating agent (e.g. sulfuric acid)", "Solvent (e.g. toluene)" ], "Reaction": [ "Arachidyl alcohol and palmitoleic acid are mixed in a solvent such as toluene.", "A dehydrating agent such as sulfuric acid is added to the mixture to catalyze the esterification reaction.", "The mixture is heated under reflux for several hours to allow the reaction to proceed.", "The resulting Arachidyl palmitoleate is then extracted from the mixture using a suitable solvent and purified through distillation or chromatography." ] } | |

Número CAS |

22522-34-5 |

Fórmula molecular |

C36H70O2 |

Peso molecular |

534.9 g/mol |

Nombre IUPAC |

icosyl (E)-hexadec-9-enoate |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14+ |

Clave InChI |

FIETWBRPSYJUOM-JQIJEIRASA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)